![molecular formula C12H12N2O3 B1417264 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1152514-20-9](/img/structure/B1417264.png)
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Vue d'ensemble
Description
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol, also known as OXO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. OXO is a heterocyclic compound that belongs to the oxadiazole family, and it contains both nitrogen and oxygen atoms in its structure. Its chemical formula is C12H10N2O3, and its molecular weight is 234.22 g/mol.
Applications De Recherche Scientifique
Anticancer Activity
3-Aryl-5-aryl-1,2,4-oxadiazoles, closely related to 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol, have shown potential as anticancer agents. For instance, certain compounds in this class can induce apoptosis in cancer cells, specifically breast and colorectal cancer lines, and have in vivo activity in tumor models. These compounds have been identified as potential anticancer agents with their molecular targets being identified, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
Compounds containing 1,3,4-oxadiazole structures, akin to 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol, have been used in the development of efficient organic light-emitting diodes (OLEDs). These compounds can act as green phosphors and enhance the performance of OLEDs, exhibiting low efficiency roll-off, which is beneficial for maintaining high efficiency at higher current densities and luminance (Jin et al., 2014).
Antioxidant Properties
Certain 1,3,4-oxadiazoles bearing phenol moieties, similar to 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol, have shown significant antioxidant activity. This activity has been demonstrated through assays like DPPH and ferric reducing antioxidant power (FRAP) assays, indicating their potential as free-radical scavengers (Shakir et al., 2014).
Antimicrobial Properties
Compounds structurally related to 3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol have been reported to possess antibacterial properties. They have shown activity against bacteria like Staphylococcus aureus and Bacillus cereus, indicating their potential in antimicrobial applications (Kakanejadifard et al., 2013).
Propriétés
IUPAC Name |
3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-9-4-1-3-8(7-9)11-13-12(17-14-11)10-5-2-6-16-10/h1,3-4,7,10,15H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKQTBBXJASVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



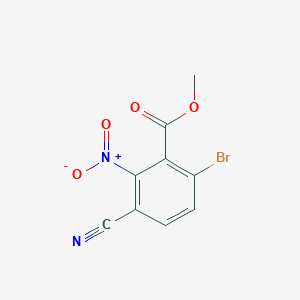
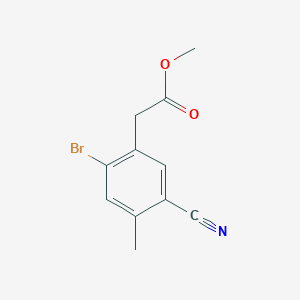
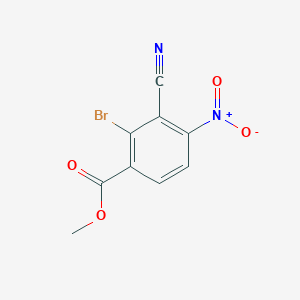
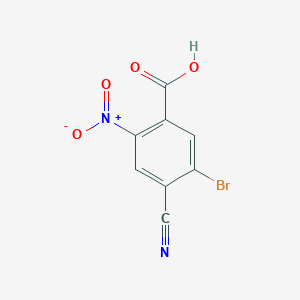
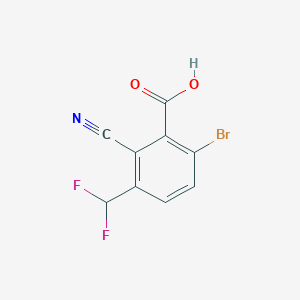
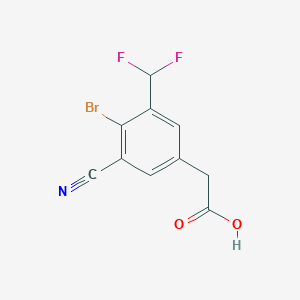
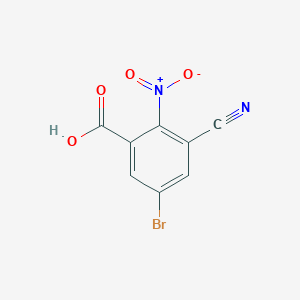
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)
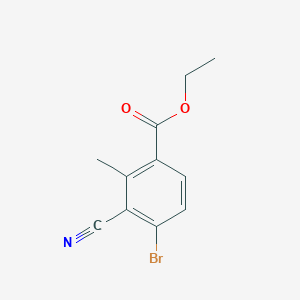
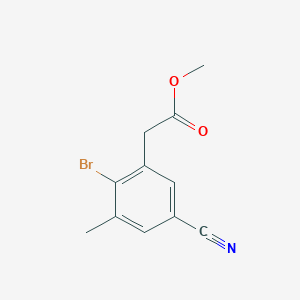

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)
![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)